d[Orn4,Lys8]VP
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D[Orn4,Lys8]VP involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the synthesized peptide is typically achieved using high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
D[Orn4,Lys8]VP can undergo various chemical reactions, including:
Oxidation: The oxidation of the cysteine residues in the peptide can lead to the formation of disulfide bonds, which are crucial for the stability and activity of the peptide.
Reduction: Reduction reactions can break disulfide bonds, leading to the linearization of the peptide.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties and activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.
Major Products Formed
Oxidation: Formation of disulfide-bonded cyclic peptides.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
D[Orn4,Lys8]VP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in research on vasopressin receptors and their roles in physiological processes.
Medicine: Investigated for its potential therapeutic applications in stress-related disorders and social behavior modulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
D[Orn4,Lys8]VP exerts its effects by selectively binding to the vasopressin V1b receptor. This receptor is a G-protein-coupled receptor (GPCR) that activates intracellular signaling pathways upon ligand binding. The binding of this compound to the V1b receptor leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of calcium ions from intracellular stores and activate protein kinase C (PKC), resulting in various cellular responses .
Comparison with Similar Compounds
Similar Compounds
D[Leu4,Lys8]VP: Another analog of vasopressin with similar receptor selectivity but different amino acid substitutions.
D[Cha4,Lys8]VP: A compound with high affinity for the V1b receptor, used as a reference in receptor binding studies.
D[Arg4,Lys8]VP: A variant with arginine substitution, affecting its receptor binding properties.
Uniqueness
D[Orn4,Lys8]VP is unique due to its specific amino acid substitutions at positions 4 and 8, which confer high selectivity for the V1b receptor. This selectivity makes it a valuable tool for studying the physiological and pharmacological roles of the V1b receptor, as well as for developing potential therapeutic agents targeting this receptor .
Properties
Molecular Formula |
C46H66N12O11S2 |
---|---|
Molecular Weight |
1027.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-aminopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H66N12O11S2/c47-18-5-4-10-30(40(63)51-25-38(50)61)54-45(68)36-12-7-20-58(36)46(69)35-26-71-70-21-17-39(62)52-32(23-28-13-15-29(59)16-14-28)42(65)55-33(22-27-8-2-1-3-9-27)43(66)53-31(11-6-19-48)41(64)56-34(24-37(49)60)44(67)57-35/h1-3,8-9,13-16,30-36,59H,4-7,10-12,17-26,47-48H2,(H2,49,60)(H2,50,61)(H,51,63)(H,52,62)(H,53,66)(H,54,68)(H,55,65)(H,56,64)(H,57,67)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
MYTIGVSAVZNLKG-QJCLFNHPSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCCN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCCN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Origin of Product |
United States |
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